molecular formula C18H25NO4 B5514043 1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone

1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone

Cat. No. B5514043
M. Wt: 319.4 g/mol
InChI Key: HCLFTPDSJNFPSB-FZKQIMNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step chemical reactions, utilizing various reagents to build up the desired molecular structure. For compounds with similar complexity, researchers have described methods such as the Scholten-Boumann condensation reaction, which is used for synthesizing organic compounds containing piperidine structures, indicating the intricate steps involved in forming such detailed molecular architectures (Revathi et al., 2018).

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. Techniques like X-ray diffraction and density functional theory (DFT) calculations are commonly used to determine and analyze the isomeric structures, as seen in studies of similar compounds. These techniques provide insights into the molecule's geometry, intramolecular interactions, and stability in various solvent media (Șahin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such a compound can be inferred from its functional groups and molecular structure. For instance, carbonyl groups (C=O) within the structure might undergo reactions like nucleophilic addition or condensation. The presence of a piperidine moiety suggests potential reactivity typical of secondary amines, such as participation in amide bond formation or acting as a nucleophile in various substitution reactions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, often depend on the molecular geometry and intermolecular forces. Compounds with methoxy and hydroxy groups might show varied solubility in organic solvents and water, influenced by their ability to form hydrogen bonds. The crystal structure analysis through X-ray crystallography can reveal the compound's solid-state arrangement, showcasing how intermolecular interactions, such as hydrogen bonding and π-π interactions, influence its physical state (Revathi et al., 2015).

Scientific Research Applications

Electrochemical Synthesis of Phenylpiperazine Derivatives

Electrochemical oxidation of related compounds has been explored for synthesizing new phenylpiperazine derivatives. This process is facilitated by electrochemical methods in aqueous solutions, showcasing an environmentally friendly, reagent-less approach to creating new derivatives with high atom economy and under safe waste conditions (Nematollahi & Amani, 2011).

Corrosion Inhibition

Schiff bases derived from similar compounds have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid. The efficiency of these inhibitors is linked to their chemical structures, demonstrating significant potential in protecting metal surfaces from corrosion (Hegazy et al., 2012).

Polymer Chemistry

In polymer science, related compounds have been used to derive nematic polyurethanes, contributing to advancements in materials with specific thermal and structural properties (Kricheldorf & Awe, 1989).

Catalysis

Methoxycarbonylation of alkynes catalyzed by palladium complexes using derivatives similar to the compound has shown the formation of unsaturated esters or cascade reactions leading to α,ω-diesters. This highlights the role of these compounds in facilitating diverse chemical reactions with high selectivity and efficiency (Núñez Magro et al., 2010).

Microwave-Assisted Green Chemistry

The use of microwave-assisted synthesis for creating phenyl-2-hydroxyacetophenone derivatives via the Suzuki coupling reaction emphasizes the importance of eco-friendly protocols in organic synthesis. This approach underscores the potential for efficient, environmentally responsible chemical processes (Soares et al., 2015).

properties

IUPAC Name

1-[3-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidine-1-carbonyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-12-19(9-7-18(13,22)8-10-23-3)17(21)16-6-4-5-15(11-16)14(2)20/h4-6,11,13,22H,7-10,12H2,1-3H3/t13-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLFTPDSJNFPSB-FZKQIMNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)C2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.